molecular formula C12H13NO B1427574 2-Methyl-5-(5-methylfuran-2-yl)aniline CAS No. 1248024-55-6

2-Methyl-5-(5-methylfuran-2-yl)aniline

Cat. No. B1427574
CAS RN: 1248024-55-6
M. Wt: 187.24 g/mol
InChI Key: HKJNDMKMESONOK-UHFFFAOYSA-N
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Description

“2-Methyl-5-(5-methylfuran-2-yl)aniline” is a chemical compound with the molecular formula C12H13NO . It has an average mass of 173.211 Da and a mono-isotopic mass of 173.084061 Da .


Physical And Chemical Properties Analysis

“2-Methyl-5-(5-methylfuran-2-yl)aniline” has a density of 1.1±0.1 g/cm3, a boiling point of 277.1±25.0 °C at 760 mmHg, and a flash point of 121.4±23.2 °C . It also has a molar refractivity of 52.2±0.3 cm3, a polar surface area of 39 Å2, and a molar volume of 156.1±3.0 cm3 .

Scientific Research Applications

Synthesis and Characterization of Aniline Derivatives

  • Organic Materials Synthesis : Aniline derivatives have been synthesized for potential applications in organic electronics. For instance, azo-based phenylthiophene Schiff bases show promising optical properties for applications in organic materials, as demonstrated by their syntheses, crystal structures, and optical characterization (Shili et al., 2020).

  • Hydroamination Reactions : Secondary N-methyl-anilines have been used in hydroamination reactions with diphenylbutadiyne, showcasing the versatility of aniline derivatives in organic synthesis (Younis et al., 2016).

  • Catalytic Systems for Aniline Derivatives : The development of catalytic systems for the synthesis of N-arylated amines demonstrates the importance of aniline derivatives as intermediates in the synthesis of complex organic molecules (Zheng & Wang, 2019).

Applications in Phototherapy and Materials Science

  • Photochemotherapy : Phenothiazine derivatives of anilines have been explored for potential applications in photochemotherapy, indicating the significance of structurally modified anilines in medicinal chemistry (Wainwright et al., 1999).

  • Optical and Electronic Materials : Spectroscopic investigations of aniline derivatives like 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline have contributed to understanding their potential in optical and electronic materials (Ceylan et al., 2016).

Catalysis and Environmental Applications

  • Catalysis : Complexes involving aniline derivatives, such as 2-(methylthio)aniline with palladium(II), have shown efficiency as catalysts for Suzuki-Miyaura C-C coupling, highlighting the role of these compounds in facilitating environmentally friendly reactions (Rao et al., 2014).

  • Ozonation Pathways : The ozonation of anilines has been studied for environmental applications, such as the degradation of pollutants, showcasing the reactivity of aniline derivatives under ozonation conditions (Tekle-Röttering et al., 2016).

properties

IUPAC Name

2-methyl-5-(5-methylfuran-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-8-3-5-10(7-11(8)13)12-6-4-9(2)14-12/h3-7H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJNDMKMESONOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(5-methylfuran-2-yl)aniline

CAS RN

1248024-55-6
Record name 2-methyl-5-(5-methylfuran-2-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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